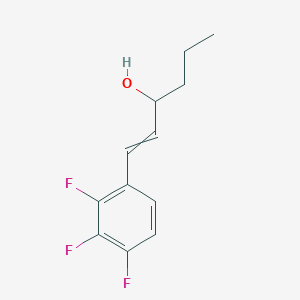

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL

Description

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluorophenyl group attached to a hexenol backbone

Properties

CAS No. |

819861-90-0 |

|---|---|

Molecular Formula |

C12H13F3O |

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-(2,3,4-trifluorophenyl)hex-1-en-3-ol |

InChI |

InChI=1S/C12H13F3O/c1-2-3-9(16)6-4-8-5-7-10(13)12(15)11(8)14/h4-7,9,16H,2-3H2,1H3 |

InChI Key |

USUVAARBAMOIPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=CC1=C(C(=C(C=C1)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hex-1-en-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL serves as an important intermediate for the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form ketones or carboxylic acids and reduction to produce alcohols or alkanes.

Recent studies have investigated the biological activity of this compound. It has shown potential interactions with enzymes, suggesting possible applications in enzyme inhibition or modulation. The trifluorophenyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with biological targets .

Medicinal Applications

The compound is being explored for its therapeutic properties. Preliminary research indicates potential anti-inflammatory and antimicrobial effects. For instance, studies on related compounds have demonstrated significant anticancer activity against various cancer cell lines . The biological evaluation of similar trifluorinated compounds has shown promising results in reducing tumor growth and enhancing apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study focusing on related oxadiazole derivatives that incorporate trifluorophenyl moieties found that these compounds exhibited significant cytotoxicity against glioblastoma cell lines. The mechanism of action was linked to their ability to induce apoptosis by damaging DNA in cancer cells . This suggests that 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL may share similar properties.

Case Study 2: Antimicrobial Properties

Another investigation into novel antifungal triazoles containing trifluoromethyl groups revealed their effectiveness against various microbial strains. The presence of the trifluoromethyl group was crucial for enhancing antimicrobial activity . This suggests that 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL could be similarly effective in developing new antimicrobial agents.

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Useful for creating complex organic molecules |

| Biology | Enzyme interaction studies | Potential for enzyme inhibition |

| Medicine | Anti-inflammatory and antimicrobial research | Promising therapeutic properties |

| Anticancer | Cytotoxic effects against cancer cell lines | Induces apoptosis and reduces tumor growth |

| Antimicrobial | Development of new antifungal agents | Enhanced activity due to trifluoromethyl group presence |

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- 1-(2,3,4-Trifluorophenyl)ethan-1-ol

- 1-(2,3,6-Trifluorophenyl)propan-2-one

- 1,1,1,3,3,3-Hexafluoro-2-propanol

Comparison: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is unique due to its hexenol backbone, which imparts distinct chemical properties compared to its similar compounds. The presence of the trifluorophenyl group in all these compounds contributes to their high reactivity and potential applications. the specific structure of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL allows for unique interactions and applications, particularly in the synthesis of complex organic molecules and potential therapeutic uses.

Biological Activity

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL features a hexene backbone with a trifluorophenyl substituent and a hydroxyl group. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity due to increased metabolic stability and altered interaction with biological targets.

Biological Activities

Research indicates that 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL exhibits several biological activities:

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Initial investigations into the anticancer properties of this compound have revealed promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines through specific molecular interactions.

The mechanism by which 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL exerts its biological effects is believed to involve:

- Interaction with Proteins : The trifluorophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity.

- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with various biomolecules, influencing receptor binding and enzyme catalysis .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Notable Research

In one study, researchers synthesized various derivatives of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL to evaluate their biological activities. The results highlighted the significance of the trifluoromethyl group in enhancing antimicrobial potency compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.